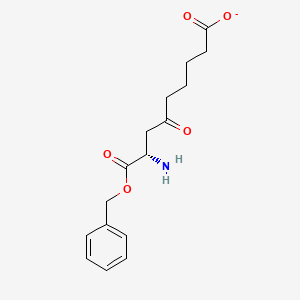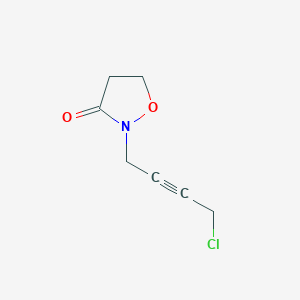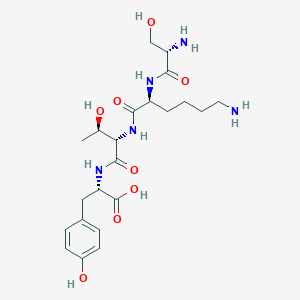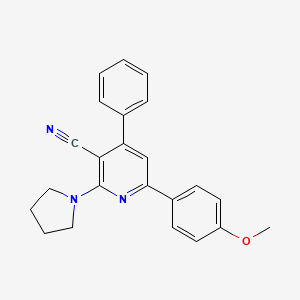
N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-methoxybenzamide. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamide derivatives.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, solvents like DMF or DCM, and bases like sodium carbonate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Sulfonamide derivatives
Hydrolysis: Amine and carboxylic acid
Oxidation: Sulfonic acids
Reduction: Sulfinic acids
Scientific Research Applications
N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly sulfa drugs, which are used to treat bacterial infections.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide moiety.
Industrial Applications: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfapyridine: Used to treat bacterial infections and has a similar mechanism of action.
Sulfathiazole: Another sulfonamide with broad-spectrum antibacterial activity.
Uniqueness
N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxybenzamide moiety provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
200201-69-0 |
|---|---|
Molecular Formula |
C16H16N2O5S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)sulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-12-7-9-13(10-8-12)24(21,22)18-16(20)14-5-3-4-6-15(14)23-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
SQDCDLJPEWRIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-](/img/structure/B15165890.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)


![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)

![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)

![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)

![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)
